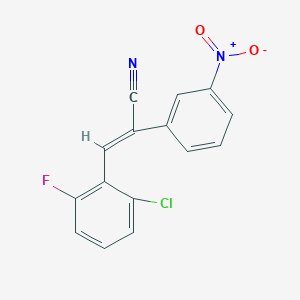
3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized through a reaction involving 2-chloro-6-fluorobenzaldehyde and (4-methoxyphenyl)acetonitrile in the presence of a base and a catalytic amount of tert-butylammonium bromide. The reaction proceeds at room temperature, resulting in the desired acrylonitrile. Single crystals suitable for structural analysis can be obtained through slow evaporation techniques using methanol as a solvent (Naveen et al., 2006).
Molecular Structure Analysis
X-ray crystallography reveals that the compound crystallizes in a certain space group with detailed geometric parameters. The structure showcases the Z-configuration of the olefinic bond irrespective of the substituents on the heterocyclic rings. This geometric information is crucial for understanding the compound's reactivity and interaction capabilities (Naveen et al., 2006).
Chemical Reactions and Properties
Acrylonitriles, including 3-(2-Chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile, undergo various organic transformations. Deprotonation of the α-carbon and subsequent alkylation are particularly noteworthy. These compounds are capable of being transformed into bioactive heterocycles, making them valuable in the synthesis of medicinally relevant compounds (Naveen et al., 2006).
Physical Properties Analysis
The synthesis and subsequent recrystallization procedures result in a compound with a specific melting point, indicating its purity and stability under defined conditions. The acquisition of single crystals suitable for X-ray diffraction studies further underscores its physical characteristics and suitability for detailed structural analyses (Naveen et al., 2006).
Chemical Properties Analysis
The chemical properties of 3-(2-Chloro-6-fluorophenyl)-2-(3-nitrophenyl)acrylonitrile, such as its reactivity towards nucleophiles and electrophiles, stem from its functional groups. The presence of the acrylonitrile group makes it a potential dipolarophile in [3+2] cycloaddition reactions, facilitating the construction of bioactive heterocycles. Its fluorine atom contributes to its chemical properties, making it significant in the realm of fluorine-containing medicinals (Naveen et al., 2006).
Aplicaciones Científicas De Investigación
Organic Chemistry and Material Science
- Acrylonitrile derivatives, including those with chloro, fluoro, and nitro substitutions, are critical in the synthesis of bioactive heterocycles. These compounds undergo various organic transformations, serving as precursors for constructing complex molecules with potential biological activity. For example, the synthesis and crystal structure of a similar compound, 3-(2-Chloro-6-fluorophenyl)-2-(4-methoxyphenyl)-acrylonitrile, highlighted its role in C-C bond formation reactions and as a dipolarophile in the construction of bioactive heterocycles (Naveen et al., 2006).
- The synthesis of acrylonitriles and their derivatives is significant for developing fluorescent probes, as demonstrated by a π-conjugated cyanostilbene derivative, which showcases aggregation-induced emission features for potential applications in sensing and bioimaging (Wang et al., 2015).
Medicinal Chemistry
- Some acrylonitrile derivatives exhibit notable biological activities. For instance, the study on heteroarylacrylonitriles revealed their cytotoxic potency against human cancer cell lines, indicating their potential as anticancer agents. Structural analysis of these compounds showed the importance of substituent variation for activity enhancement (Sączewski et al., 2004).
- Another avenue of research involves the synthesis and evaluation of 2,3-diphenyl acrylonitriles bearing halogens as selective anticancer agents. These compounds demonstrated significant antiproliferative activity against various human cancer cell lines, highlighting the role of halogen substituents in enhancing anticancer activity (Li et al., 2018).
Advanced Polymer Materials
- Acrylonitrile derivatives are also pivotal in the synthesis of fluoropolymers, which are utilized in technologically demanding applications due to their high-performance properties. The use of supercritical fluids for polymerization presents an environmentally friendly alternative to traditional methods, which often rely on harmful solvents (Desimone et al., 1992).
Propiedades
IUPAC Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClFN2O2/c16-14-5-2-6-15(17)13(14)8-11(9-18)10-3-1-4-12(7-10)19(20)21/h1-8H/b11-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRRLNDTJWADBP-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=CC2=C(C=CC=C2Cl)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])/C(=C\C2=C(C=CC=C2Cl)F)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chloro-6-fluorophenyl)-2-(3-nitrophenyl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(4-fluorophenyl)-2-oxoethyl]thio}-4-(4-methylphenyl)-6,7,8,9-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B4629080.png)
![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(5-chloro-2-methylphenyl)hydrazinecarbothioamide](/img/structure/B4629090.png)
![9-(difluoromethyl)-2-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-7-phenylpyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629093.png)
![N-(2,5-dimethoxyphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4629104.png)
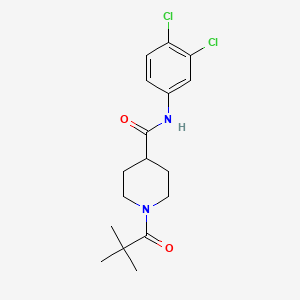
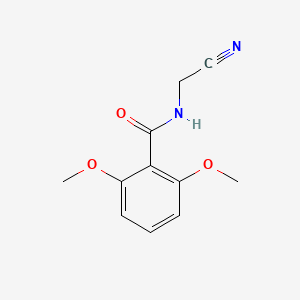
![5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B4629121.png)
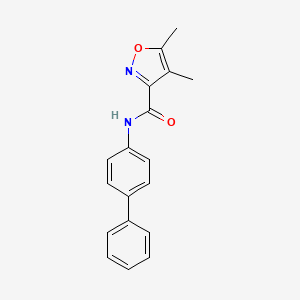
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B4629135.png)
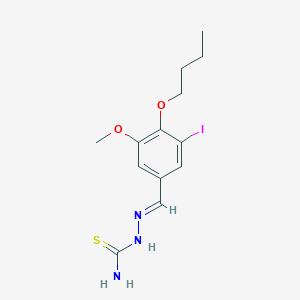
![methyl [3-methyl-4-oxo-5-(2-thienylmethylene)-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4629145.png)
![N-(tert-butyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B4629146.png)
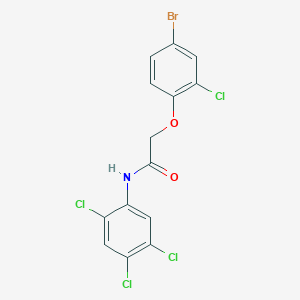
![4,6-dimethyl-2-[2-(4-morpholinyl)-2-oxoethoxy]nicotinonitrile](/img/structure/B4629169.png)